molecular formula C19H23BrMg B6294955 4'-N-Heptyl-4-biphenylmagnesium bromide CAS No. 252983-86-1

4'-N-Heptyl-4-biphenylmagnesium bromide

Cat. No.: B6294955
CAS No.: 252983-86-1
M. Wt: 355.6 g/mol
InChI Key: DTZUAXIKVQUWPM-UHFFFAOYSA-M
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Description

Historical Context and Significance of Grignard Reagents in Organic Synthesis

Discovered in 1900 by French chemist Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, Grignard reagents revolutionized the field of organic chemistry. orgsyn.org These organomagnesium halides, with the general formula R-Mg-X (where R is an organic group and X is a halogen), are renowned for their ability to form new carbon-carbon bonds. orgsyn.orgnih.gov This capability addressed a significant challenge in early organic synthesis, providing a versatile and straightforward method for constructing the carbon skeletons of complex molecules. orgsyn.orgnih.gov

The utility of Grignard reagents stems from the polarized carbon-magnesium bond, which imparts a nucleophilic character to the carbon atom. orgsyn.org This "umpolung" or reversal of polarity of the carbon atom allows it to attack a wide range of electrophilic functional groups, including aldehydes, ketones, esters, and nitriles. nih.govyoutube.com The reactions are typically carried out in aprotic ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which stabilize the Grignard reagent. orgsyn.org The versatility and reliability of Grignard reagents have ensured their enduring importance in both academic research and industrial-scale chemical production for over a century. orgsyn.org

Importance of Biphenyl (B1667301) Derivatives in Advanced Organic Chemistry

The biphenyl moiety, consisting of two phenyl rings linked by a single bond, is a privileged scaffold in various areas of chemistry. Its rigid, planar structure and unique electronic properties make it a valuable building block for a wide array of functional molecules. Biphenyl derivatives are integral components in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. google.com

In the realm of materials science, biphenyls are particularly crucial for the development of liquid crystals. google.comossila.com The elongated and rigid nature of the biphenyl core is conducive to the formation of mesophases, the state of matter between a conventional liquid and a solid crystal. researchgate.net The specific properties of these liquid crystals can be finely tuned by introducing various substituent groups onto the biphenyl framework. For instance, the attachment of a flexible alkyl chain, such as a heptyl group, and a polar group, like a nitrile, can induce and stabilize the desired liquid crystalline phases. ossila.comsigmaaldrich.com This has led to the widespread use of substituted biphenyls in liquid crystal displays (LCDs) and other optoelectronic devices. ossila.com

Overview of 4'-N-Heptyl-4-biphenylmagnesium bromide as a Pivotal Organometallic Intermediate

This compound is a specific Grignard reagent that combines the reactivity of an organomagnesium halide with the structural features of a substituted biphenyl. This positions it as a key intermediate in the synthesis of advanced organic materials, most notably liquid crystals.

The structure of this reagent features a heptyl group on one phenyl ring and the magnesium bromide on the other, making it an ideal precursor for creating asymmetrically substituted biphenyls. A prime example of its application is in the synthesis of 4'-Heptyl-4-biphenylcarbonitrile (B1195896) (commonly known as 7CB), a well-known liquid crystal. ossila.comsigmaaldrich.com In a potential synthetic route, the this compound would act as the nucleophile in a reaction with a cyanating agent to introduce the nitrile group, thus forming the final liquid crystal product.

The synthesis of such specialized Grignard reagents typically involves the reaction of the corresponding aryl bromide, in this case, 4-bromo-4'-heptylbiphenyl, with magnesium metal in an ethereal solvent. The resulting this compound can then be used in various cross-coupling reactions to introduce other functional groups, demonstrating its role as a versatile building block. google.com

Below is a table detailing the properties of the starting material and a potential final product related to this compound.

Property4-Bromo-4'-heptylbiphenyl (Starting Material Precursor)4'-Heptyl-4-biphenylcarbonitrile (7CB) (Potential Product)
Molecular Formula C₁₉H₂₃BrC₂₀H₂₃N
Molecular Weight 331.3 g/mol 277.40 g/mol ossila.com
Appearance -Liquid Crystal sigmaaldrich.com
CAS Number -41122-71-8 ossila.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;1-heptyl-4-phenylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23.BrH.Mg/c1-2-3-4-5-7-10-17-13-15-19(16-14-17)18-11-8-6-9-12-18;;/h8-9,11-16H,2-5,7,10H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZUAXIKVQUWPM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 N Heptyl 4 Biphenylmagnesium Bromide

Strategic Approaches to Precursor Halogenated Biphenyls

The synthesis of the Grignard reagent is predicated on the availability of a suitable organic halide. In this case, 4'-N-Heptyl-4-bromobiphenyl serves as the immediate precursor. The construction of this molecule requires a thoughtful synthetic strategy that allows for the regioselective placement of both the n-heptyl group and the bromine atom on the biphenyl (B1667301) scaffold.

Synthesis of 4'-N-Heptyl-4-bromobiphenyl

A common and effective strategy for the synthesis of asymmetrically substituted biphenyls like 4'-N-Heptyl-4-bromobiphenyl involves a multi-step sequence. One plausible and widely applicable route is through a Friedel-Crafts acylation, followed by a reduction and subsequent bromination.

A typical procedure would commence with the Friedel-Crafts acylation of biphenyl with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govorganic-chemistry.org This electrophilic aromatic substitution reaction introduces the heptanoyl group onto one of the phenyl rings. khanacademy.org The reaction is generally carried out in an inert solvent like dichloromethane (B109758) or carbon disulfide. The acyl group is a deactivating group, which helps to prevent polysubstitution. organic-chemistry.org

The resulting ketone, 4-heptanoylbiphenyl, is then reduced to the corresponding alkyl chain. The Clemmensen reduction, which employs a zinc-mercury amalgam in concentrated hydrochloric acid, is a classic method for converting aryl ketones to alkanes and would be suitable for this transformation. khanacademy.org This step yields 4-heptylbiphenyl.

The final step is the regioselective bromination of 4-heptylbiphenyl. The alkyl group is an ortho-, para-directing activator. To achieve high selectivity for the desired 4'-bromo isomer, the reaction conditions must be carefully controlled. Bromination using elemental bromine in the presence of a catalyst like iron(III) bromide (FeBr₃) or in a suitable solvent system can be employed. orgsyn.org The steric bulk of the heptyl group and the electronic properties of the biphenyl system influence the regioselectivity of this step.

An alternative approach for the synthesis of the biphenyl core involves cross-coupling reactions, such as the Suzuki or Kumada couplings. For instance, a Suzuki coupling could be performed between 4-bromophenylboronic acid and 1-bromo-4-heptylbenzene (B1272917), catalyzed by a palladium complex. nih.govnih.govarkat-usa.org Similarly, a Kumada coupling could unite a Grignard reagent, such as 4-bromophenylmagnesium bromide, with 1-bromo-4-heptylbenzene using a nickel or palladium catalyst. google.com

Regioselective Functionalization of Biphenyl Systems

The regioselectivity in the functionalization of biphenyl systems is a critical aspect of the synthesis of 4'-N-Heptyl-4-bromobiphenyl. During the initial Friedel-Crafts acylation of biphenyl, the substitution pattern is primarily directed to the para position due to steric hindrance at the ortho positions.

In the subsequent bromination of 4-heptylbiphenyl, the heptyl group, being an activating ortho-, para-director, will direct the incoming electrophile (bromine) to the ortho and para positions of the unsubstituted ring. The para position (4'-position) is generally favored due to reduced steric hindrance compared to the ortho positions. mdpi.comresearchgate.net Careful optimization of reaction conditions, such as temperature and the choice of brominating agent, can enhance the yield of the desired 4'-bromo isomer. mdpi.com For instance, the use of milder brominating agents or specific catalytic systems can improve the regioselectivity of the reaction. researchgate.net

Direct Formation of the Organomagnesium Bromide

The conversion of 4'-N-Heptyl-4-bromobiphenyl to the corresponding Grignard reagent involves the direct reaction of the aryl bromide with metallic magnesium. This is a heterogeneous reaction that is highly sensitive to the reaction conditions.

Reaction Conditions and Solvent Effects (e.g., Tetrahydrofuran)

The formation of Grignard reagents is typically carried out in aprotic ether solvents, with tetrahydrofuran (B95107) (THF) being a common choice. researchgate.net The solvent plays a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium center. researchgate.net This solvation is essential for the reagent to remain in solution and be reactive. The reaction is highly exothermic and is often initiated by the addition of a small amount of the aryl bromide to a suspension of magnesium in THF. The remainder of the bromide is then added at a rate that maintains a gentle reflux, ensuring a controlled reaction.

Key Parameters for Grignard Reagent Formation
ParameterTypical Condition/ChoiceRationale/Effect
SolventAnhydrous Tetrahydrofuran (THF)Solvates and stabilizes the Grignard reagent through coordination with the magnesium atom.
TemperatureInitiation at room temperature, then maintained at reflux.Controls the reaction rate and prevents runaway reactions. Reflux indicates a sustained reaction.
AtmosphereInert (e.g., Nitrogen or Argon)Grignard reagents are highly reactive with atmospheric oxygen and moisture.
Reactant PurityHigh purity of aryl bromide and magnesiumImpurities can inhibit the reaction or lead to side products.

Activation Protocols for Metallic Magnesium

A common challenge in Grignard reagent synthesis is the passive layer of magnesium oxide that coats the surface of the magnesium metal, which can inhibit the reaction. Therefore, activation of the magnesium is often necessary to expose a fresh, reactive metal surface.

Several methods can be employed for magnesium activation:

Mechanical Activation: Physically crushing the magnesium turnings in the reaction flask can break the oxide layer.

Chemical Activation: The addition of a small amount of an activating agent is a widely used technique. Common activators include:

Iodine: A small crystal of iodine can be added to the magnesium suspension. The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer.

1,2-Dibromoethane: This compound reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide, effectively cleaning the magnesium surface. The evolution of bubbles provides a visual cue that the activation has been successful.

Pre-formed Grignard Reagent: A small amount of a previously prepared Grignard reagent can be added to initiate the reaction.

Common Magnesium Activation Methods
MethodReagent/ProcedureMechanism of Action
Chemical EtchingIodine (I₂)Reacts with MgO layer to expose fresh Mg surface.
Chemical Cleaning1,2-DibromoethaneReacts with Mg to form MgBr₂ and ethylene gas, cleaning the surface.
InitiationSmall amount of pre-formed Grignard reagentStarts the reaction, which then becomes self-sustaining.
MechanicalCrushing or stirring of Mg turningsPhysically breaks the MgO passivation layer.

Consideration of Schlenk Equilibrium and Reactive Species in Solution

In solution, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium. This equilibrium involves the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium halide (MgX₂).

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by several factors, including the nature of the organic group (R), the halogen (X), the solvent, and the concentration. In THF, the equilibrium for many aryl Grignard reagents tends to favor the monomeric RMgX species, which is solvated by THF molecules. However, dimeric and oligomeric structures can also be present, particularly at higher concentrations. The various species present in the Schlenk equilibrium can exhibit different reactivities, and understanding this equilibrium is crucial for predicting and controlling the outcome of subsequent reactions.

Reactivity and Mechanistic Pathways of 4 N Heptyl 4 Biphenylmagnesium Bromide

Fundamental Reactivity Modes in Organomagnesium Chemistry

Grignard reagents are among the most versatile intermediates in organic synthesis, primarily functioning as potent nucleophiles and strong bases. masterorganicchemistry.comadichemistry.com Their reactions are governed by two principal mechanistic pathways: nucleophilic addition and single electron transfer (SET).

The most prominent reaction of Grignard reagents is the nucleophilic addition to polarized unsaturated bonds, particularly the carbonyl group of aldehydes, ketones, and esters. masterorganicchemistry.comlibretexts.org The mechanism commences with the nucleophilic attack of the carbanionic carbon from the Grignard reagent on the electrophilic carbonyl carbon. youtube.comyoutube.com This step creates a new carbon-carbon bond and transforms the sp²-hybridized carbonyl carbon into an sp³-hybridized center, resulting in a tetrahedral magnesium alkoxide intermediate. ksu.edu.samasterorganicchemistry.com Subsequent hydrolysis of this intermediate in an acidic workup protonates the alkoxide to yield the final alcohol product. libretexts.org

The class of alcohol produced is dependent on the nature of the carbonyl compound used:

Aldehydes react to form secondary alcohols. masterorganicchemistry.comlibretexts.org

Ketones react to form tertiary alcohols. masterorganicchemistry.comlibretexts.org

Esters undergo a double addition. The first addition forms a ketone intermediate which is more reactive than the starting ester. This intermediate is immediately attacked by a second equivalent of the Grignard reagent, ultimately yielding a tertiary alcohol after workup. masterorganicchemistry.com

The hypothetical reactions of 4'-N-Heptyl-4-biphenylmagnesium bromide with various carbonyl compounds are outlined below.

Carbonyl SubstrateIntermediateFinal Product (after acidic workup)Product Class
FormaldehydeMagnesium alkoxide(4'-(n-heptyl)-[1,1'-biphenyl]-4-yl)methanolPrimary Alcohol
AcetaldehydeMagnesium alkoxide1-(4'-(n-heptyl)-[1,1'-biphenyl]-4-yl)ethan-1-olSecondary Alcohol
AcetoneMagnesium alkoxide2-(4'-(n-heptyl)-[1,1'-biphenyl]-4-yl)propan-2-olTertiary Alcohol
Ethyl AcetateKetone intermediate2-(4'-(n-heptyl)-[1,1'-biphenyl]-4-yl)propan-2-olTertiary Alcohol

This table illustrates the expected products based on general Grignard reactivity principles. libretexts.orglibretexts.org

While the polar nucleophilic addition mechanism accounts for a majority of Grignard reactions, a competing pathway involving single electron transfer (SET) can also occur. rsc.org In the SET mechanism, the Grignard reagent donates a single electron to the substrate, such as a ketone, to form a radical anion and a Grignard-derived radical cation. This process is particularly relevant for sterically hindered ketones and certain aromatic systems.

For this compound, an SET event would generate a 4'-heptyl-4-biphenyl radical. A common consequence of such radical formation is a homocoupling reaction, where two of these radicals combine. mnstate.edu This would lead to the formation of a symmetric biaryl, in this case, 4,4''-diheptyl-1,1':4',1''-terphenyl, as a side product. The balance between the nucleophilic addition and SET pathways is influenced by factors such as the solvent, temperature, and the reduction potential of the electrophilic partner.

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

This compound is an excellent nucleophilic partner in transition metal-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon bonds, especially for the synthesis of biaryls and substituted aromatic compounds.

The Kumada coupling, reported in 1972, was one of the first catalytic cross-coupling methods, involving the reaction of a Grignard reagent with an organic halide (aryl, vinyl) catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The reaction is highly effective for forming C(sp²)-C(sp²) bonds. organic-chemistry.org

The catalytic cycle is widely understood to proceed through three key steps: wikipedia.orgyoutube.com

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-halogen bond of the organic halide (R'-X), forming an organometal(II) complex.

Transmetalation: The Grignard reagent (in this case, this compound) transfers its organic group to the metal center, displacing the halide and forming a diorganometal(II) complex.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the final cross-coupled product (R-R') and regenerating the catalytically active metal(0) species.

A representative Kumada coupling reaction is shown below:

This compoundCoupling Partner (Ar-X)Catalyst (e.g.)Product
4-BromotoluenePd(PPh₃)₄ or Ni(dppp)Cl₂4'-heptyl-4-methyl-1,1':4',1''-terphenyl
1-Bromo-4-methoxybenzenePd(PPh₃)₄ or Ni(dppp)Cl₂4'-heptyl-4-methoxy-1,1':4',1''-terphenyl
BromostyrenePd(PPh₃)₄ or Ni(dppp)Cl₂4-heptyl-4'-(2-phenylethenyl)-1,1'-biphenyl

This table provides illustrative examples of Kumada coupling based on its established scope with aryl and alkenyl halides. wikipedia.orgrhhz.net

The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org While it does not directly use a Grignard reagent in the catalytic cycle, organozinc reagents are frequently prepared in situ from the corresponding Grignard reagent via a process called transmetalation. organic-chemistry.org

For this compound, the process would involve two distinct steps:

Transmetalation: The Grignard reagent is first treated with a zinc halide, such as zinc chloride (ZnCl₂), to generate the more functionally tolerant and less basic organozinc reagent, 4'-N-Heptyl-4-biphenylzinc bromide. This step circumvents the high basicity of the Grignard reagent, allowing for the presence of more sensitive functional groups in the coupling partners. organic-chemistry.orgwikipedia.org

Negishi Coupling: The newly formed organozinc compound then enters the standard Negishi catalytic cycle, which is analogous to the Kumada cycle (oxidative addition, transmetalation with the organozinc, and reductive elimination), to couple with an aryl or alkenyl halide. wikipedia.orgorgsyn.org

This two-step, one-pot procedure expands the utility of the parent Grignard reagent to a broader range of substrates. organic-chemistry.org

ReagentCoupling PartnerCatalyst (e.g.)Product
4'-N-Heptyl-4-biphenylzinc bromide4-IodonitrobenzenePd(PPh₃)₄4'-heptyl-4-nitro-1,1':4',1''-terphenyl
4'-N-Heptyl-4-biphenylzinc bromideMethyl 4-bromobenzoatePd(dba)₂ / SPhosMethyl 4''-heptyl-[1,1':4',1''-terphenyl]-4-carboxylate
4'-N-Heptyl-4-biphenylzinc bromide2-BromopyridinePd(PPh₃)₄2-(4'-(n-heptyl)-[1,1'-biphenyl]-4-yl)pyridine

This table illustrates potential products from a Negishi coupling, highlighting the reaction's tolerance for functional groups like esters and nitro groups after transmetalation from the Grignard reagent. wikipedia.orgnih.gov

Reactions with Carbonyl Compounds (Aldehydes, Ketones, Esters, Amides)

The reaction of Grignard reagents with carbonyl compounds is a cornerstone of organic synthesis for forming carbon-carbon bonds and producing alcohols. masterorganicchemistry.comlibretexts.org this compound, as a potent nucleophile, readily adds to the electrophilic carbon of a carbonyl group. youtube.com

Aldehydes and Ketones: The addition of the Grignard reagent to an aldehyde or ketone results in the formation of a magnesium alkoxide intermediate. masterorganicchemistry.comyoutube.com Subsequent acidic workup protonates the alkoxide to yield the corresponding secondary or tertiary alcohol, respectively. masterorganicchemistry.comlibretexts.org

Esters: With esters, the reaction proceeds further. The initial nucleophilic acyl substitution results in the formation of a ketone intermediate. masterorganicchemistry.commasterorganicchemistry.com This ketone then rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup. masterorganicchemistry.commasterorganicchemistry.com

Amides: The reaction with amides, particularly Weinreb amides (N-methoxy-N-methylamides), can be controlled to produce ketones. rsc.org The stability of the initial tetrahedral intermediate prevents the addition of a second equivalent of the Grignard reagent, allowing for the isolation of the ketone after hydrolysis. rsc.org

Nucleophilic Addition to Nitriles and Epoxides

Nitriles: this compound can add to the carbon-nitrogen triple bond of a nitrile. masterorganicchemistry.com This addition forms an intermediate imine salt. masterorganicchemistry.comyoutube.com Hydrolysis of this intermediate with aqueous acid yields a ketone, providing a valuable route for their synthesis. masterorganicchemistry.comyoutube.com The reaction typically stops after a single addition because the resulting negatively charged intermediate is less reactive towards further nucleophilic attack. youtube.com

Epoxides: The reaction of Grignard reagents with epoxides is a useful method for forming carbon-carbon bonds and introducing a two-carbon chain with a terminal hydroxyl group. libretexts.orgvedantu.com The nucleophilic attack occurs at one of the carbon atoms of the epoxide ring, leading to ring-opening. chemistrysteps.comyoutube.com The reaction follows an SN2-type mechanism, with the Grignard reagent attacking the less sterically hindered carbon of the epoxide. vedantu.comchemistrysteps.com Subsequent acidic workup furnishes the corresponding alcohol. libretexts.orgvedantu.com

Carboxylation Reactions with Carbon Dioxide

Grignard reagents react with carbon dioxide (CO2) in a carboxylation reaction to produce carboxylic acids. masterorganicchemistry.comgoogle.com The nucleophilic carbon of this compound attacks the electrophilic carbon of CO2 to form a magnesium carboxylate salt. quora.com Acidic workup then protonates the carboxylate to yield the corresponding carboxylic acid. google.comquora.com This reaction is a fundamental method for converting an organic halide into a carboxylic acid with one additional carbon atom. masterorganicchemistry.com

Reactions with Inorganic Halides for Organometallic Transmetalation

Transmetalation is a process where an organic group is transferred from one metal to another. wisc.edu this compound can undergo transmetalation with various inorganic halides. This reaction is driven by the difference in electronegativity between the metals. wisc.edu For example, reacting the Grignard reagent with a less electropositive metal halide, such as zinc chloride (ZnCl2) or copper(I) iodide (CuI), will result in the formation of the corresponding organozinc or organocopper reagent. These newly formed organometallic reagents often exhibit different reactivity and selectivity profiles compared to the original Grignard reagent, which can be exploited in subsequent synthetic steps. wisc.edu

Control of Chemo-, Regio-, and Stereoselectivity in Biphenyl (B1667301) Grignard Transformations

Controlling selectivity is a critical aspect of modern organic synthesis. In reactions involving polyfunctional molecules, achieving chemo-, regio-, and stereoselectivity is paramount.

Chemoselectivity: This refers to the preferential reaction of a reagent with one functional group over another. In the context of this compound, its high reactivity can sometimes lead to a lack of chemoselectivity. nih.gov For instance, in a molecule containing both a ketone and an ester, the Grignard reagent may react with both. nih.gov However, by using specific catalysts or reaction conditions, chemoselectivity can often be achieved. For example, certain iron-catalyzed cross-coupling reactions tolerate a wide range of functional groups. organic-chemistry.org The use of Weinreb amides instead of esters allows for the selective synthesis of ketones. rsc.org

Regioselectivity: This pertains to the control of where a reaction occurs on a molecule. In the reaction with unsymmetrical epoxides, the Grignard reagent typically attacks the less sterically hindered carbon atom. chemistrysteps.com In transition-metal-catalyzed cross-coupling reactions, the regioselectivity is dictated by the position of the leaving group on the electrophile.

Stereoselectivity: This is the control of the stereochemical outcome of a reaction. The configurational stability of Grignard reagents is generally low, and they can racemize at temperatures above -10 °C. acs.org Therefore, achieving high stereoselectivity in reactions with chiral substrates can be challenging. However, the use of chiral ligands in transition-metal-catalyzed reactions can induce asymmetry and lead to the formation of a single enantiomer or diastereomer in excess. acs.org For example, in enantioselective cross-coupling reactions, a chiral catalyst can differentiate between the enantiomers of a racemic starting material or create a new stereocenter with high enantiomeric excess. acs.org The stereochemical outcome of additions to carbonyl compounds can sometimes be predicted by models like the Felkin-Anh model, although allylmagnesium reagents often deviate from these predictions. nih.gov

Advanced Mechanistic Investigations and Computational Chemistry Studies

Characterization of Organomagnesium Aggregates in Solution Phase

In solution, 4'-N-Heptyl-4-biphenylmagnesium bromide is not a single, discrete molecule but rather exists in equilibrium with various aggregated and disproportionated forms. The fundamental equilibrium, known as the Schlenk equilibrium, involves the exchange of ligands between two molecules of the organomagnesium halide (RMgX) to form a dialkylmagnesium species (R₂Mg) and a magnesium dihalide (MgX₂). wikipedia.orgwikipedia.org

2 RMgX ⇌ MgR₂ + MgX₂ wikipedia.org

These species can further associate to form dimers, trimers, and higher oligomers, often with bridging halide atoms. wikipedia.orgacs.org The exact composition of the solution is highly dependent on experimental conditions. researchgate.netlibretexts.org For a bulky aryl Grignard such as this compound, steric hindrance from the heptyl-substituted biphenyl (B1667301) group likely influences the degree and geometry of aggregation compared to simpler alkyl or aryl Grignards.

A variety of spectroscopic methods are essential to probe the complex nature of Grignard solutions and identify the coexisting species.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for studying the dynamics of the Schlenk equilibrium. While proton (¹H) NMR can provide some information, ²⁵Mg-NMR is particularly insightful as it directly probes the magnesium's local environment. Different organomagnesium species in the equilibrium exhibit distinct ²⁵Mg chemical shifts, allowing for their identification and quantification. nih.gov For instance, the observation of multiple signals in the NMR spectrum of a Grignard solution at low temperatures provides direct evidence for the slow interconversion of different magnesium-containing species. caltech.edu

Infrared (IR) Spectroscopy : IR spectroscopy can be used to monitor the formation of the Grignard reagent and to study the carbon-magnesium bond. caltech.educhemrxiv.org Changes in the C-Mg stretching frequency can indicate shifts in the Schlenk equilibrium or changes in solvation, although these bands can be difficult to assign definitively. researchgate.netcaltech.edu

X-ray Crystallography : While this technique analyzes the solid state, it provides invaluable, definitive structural information on the types of aggregates that can form. researchgate.netacs.org For example, X-ray analysis has confirmed the existence of dimeric, trimeric, and even tetrameric Grignard reagent structures, often coordinated with solvent molecules. acs.org It is important to note, however, that the species that crystallizes may not be the most abundant one in the solution. acs.org

Mass Spectrometry : Techniques like electrospray-ionization mass spectrometry (ESI-MS) can detect charged species and aggregates present in solution, offering insights into the formation of anionic 'ate' complexes (e.g., [R₃Mg]⁻ or [RMgX₂]⁻), which are thought to be highly reactive. researchgate.net

The choice of ethereal solvent is critical in Grignard reagent preparation and reactivity, primarily due to its role in solvating the magnesium center and influencing the position of the Schlenk equilibrium. wikipedia.orgquora.com The magnesium atom in Grignard reagents typically coordinates with two ether molecules, making the true formula RMgX(L)₂, where L is the solvent. wikipedia.org

Tetrahydrofuran (B95107) (THF) : As a stronger Lewis base than diethyl ether, THF is more effective at solvating the magnesium cation. quora.com This strong coordination favors the formation of monomeric species (RMgX) and shifts the Schlenk equilibrium to the left. libretexts.orgacs.org The higher boiling point of THF also allows for reactions to be conducted at higher temperatures. reddit.com The commercial availability of this compound in 2-MeTHF, a derivative of THF, highlights the utility of this solvent class for such reagents. sigmaaldrich.com

Diethyl Ether (Et₂O) : In this less polar solvent, Grignard reagents show a greater tendency to form dimeric and higher oligomeric aggregates. libretexts.orgacs.org The equilibrium is more easily shifted towards the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species compared to solutions in THF. wikipedia.org

Dioxane : The addition of 1,4-dioxane (B91453) can be used to intentionally drive the Schlenk equilibrium completely to the right. Dioxane forms an insoluble coordination polymer with magnesium bromide, [MgBr₂(dioxane)₂], which precipitates from the solution, leaving the soluble diorganomagnesium compound (R₂Mg) as the primary species. wikipedia.orgwikipedia.orgresearchgate.net

The table below summarizes the general effects of common ethereal solvents on the state of a Grignard reagent in solution.

SolventPolarity / Lewis BasicityPredominant SpeciesDegree of Aggregation
Diethyl Ether LowerRMgX, R₂Mg, MgX₂High (Dimers, Oligomers) libretexts.orgacs.org
Tetrahydrofuran (THF) HigherPrimarily RMgXLow (Monomers) libretexts.orgacs.org
Dioxane (additive) High (chelating)R₂Mg (soluble)Drives equilibrium to precipitate MgX₂(dioxane)₂ wikipedia.orgresearchgate.net

Quantum Chemical Approaches to Grignard Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the reaction pathways of Grignard reagents at a molecular level, offering insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method to model the electronic structure of molecules and to map out the potential energy surfaces of chemical reactions. For Grignard reactions, DFT is instrumental in locating and characterizing the transition states for various proposed mechanisms. nih.gov By calculating the activation energies (the energy barrier of the transition state), researchers can predict the most likely reaction pathway. For a reaction involving this compound, DFT calculations could compare the energy barriers for addition reactions via its monomeric form versus a dimeric aggregate, revealing which species is kinetically more reactive. Such studies on simpler systems have shown that the substrate, the coordination at the magnesium center, and solvent dynamics all significantly affect the activation energy. nih.gov

The following table shows example data from DFT calculations on simpler methylmagnesium halide systems, illustrating the type of structural information that can be obtained.

SpeciesBasis SetC-Mg Distance (Å)Mg-Br Distance (Å)
CH₃MgBr (Monomer)6-311G2.092.36
(CH₃MgBr)₂ (Dimer)6-311G2.092.55 - 2.61
MgBr₂6-311GN/A2.42
Mg(CH₃)₂6-311G2.14N/A
Data adapted from reference amazonaws.com for illustrative purposes.

Ab initio molecular dynamics (AIMD) combines quantum mechanical calculations of forces with classical molecular motion, allowing for the simulation of chemical processes in solution over time. acs.org AIMD studies of the Schlenk equilibrium have provided a detailed picture of how solvent molecules actively participate in the reaction. acs.org These simulations show that the disproportionation of two RMgCl molecules into MgR₂ and MgCl₂ proceeds through a chlorine-bridged dimeric intermediate. Crucially, the dynamics of the solvent (THF) are key; bond breaking and formation are facilitated by an asymmetric solvation of the magnesium atoms within the dimer. acs.org A transient, highly solvated magnesium center is required to promote the cleavage of Mg-Cl and Mg-C bonds. acs.org These findings suggest that for this compound, the dynamic exchange of 2-MeTHF solvent molecules is not a passive process but is integral to the mechanism of ligand exchange and aggregation.

Grignard reactions can proceed through different mechanistic pathways, most commonly a polar (nucleophilic) mechanism or a single-electron transfer (SET) radical mechanism. researchgate.net Computational chemistry is vital for distinguishing between these possibilities.

Polar Mechanism : This pathway involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on an electrophilic center. DFT calculations for this mechanism would model a concerted or stepwise process involving heterolytic bond cleavage.

Radical (SET) Mechanism : In this pathway, a single electron is transferred from the Grignard reagent to the substrate, forming a radical anion and a Grignard radical cation. This is followed by the collapse of the radical pair. Theoretical calculations can probe the feasibility of this pathway by computing the energies of the radical intermediates. For aryl Grignards like this compound, the potential for radical pathways can be significant, as the biphenyl system can stabilize radical species through resonance. DFT calculations of Gibbs free energies (ΔG) can help predict whether a carbanionic or radical species is more stable and thus more likely to be the key reactive intermediate under specific conditions. amazonaws.com

Kinetic Studies and Thermodynamic Considerations of Reactions

The reactivity of organometallic compounds such as this compound is fundamentally governed by the kinetics and thermodynamics of their formation and subsequent reactions. While specific quantitative data for this particular long-chain alkyl-substituted biphenyl Grignard reagent is not extensively documented in publicly available literature, a comprehensive understanding can be constructed from studies on related aryl Grignard reagents. These studies provide a framework for discussing the kinetic parameters and thermodynamic potentials that dictate the chemical behavior of this compound.

The formation of a Grignard reagent is a famously exothermic process, a thermodynamic reality that has significant practical implications for its synthesis. researchgate.net The reaction involves the insertion of magnesium into the carbon-bromine bond of the corresponding aryl bromide. This process is heterogeneous, occurring on the surface of the magnesium metal, and is often characterized by an induction period, after which the reaction can proceed vigorously. mt.com

Kinetic Profile of Formation

The rate of formation of aryl Grignard reagents is significantly influenced by electronic effects of the substituents on the aromatic ring. Studies on a series of substituted bromobenzenes have demonstrated that electron-withdrawing groups tend to accelerate the reaction, while electron-donating groups have a retarding effect. This can be rationalized by considering the rate-determining step of the reaction. One of the proposed key steps is the transfer of an electron from the magnesium surface to the aryl halide. An electron-withdrawing substituent would lower the energy of the resulting radical anion, thereby increasing the rate of this electron transfer step.

The influence of substituents on the reaction rate is often quantified using the Hammett equation, which relates the logarithm of the reaction rate constant to a substituent constant (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ

Here, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that reflects the sensitivity of the reaction to substituent effects. For the formation of Grignard reagents from substituted bromobenzenes, a positive ρ value is typically observed, indicating that the reaction is facilitated by electron-withdrawing groups. nih.gov

The n-heptyl group at the 4'-position of the biphenyl system in this compound is an electron-donating group through an inductive effect. Therefore, it is expected to decrease the rate of Grignard reagent formation compared to unsubstituted biphenyl bromide.

Representative Relative Rate Constants for the Formation of Substituted Phenylmagnesium Bromides
Substituent (X) in X-C₆H₄-BrSubstituent Constant (σₚ)Relative Rate Constant (k_rel)
-OCH₃-0.270.45
-CH₃-0.170.68
-H0.001.00
-Cl0.231.95
-CF₃0.545.62

Data in this table is illustrative and based on findings for substituted phenyl Grignard reagents to demonstrate the general trend of substituent effects. nih.gov

Thermodynamic Considerations

The formation of Grignard reagents is a thermodynamically favorable process, characterized by a significant negative enthalpy of reaction (ΔH). Calorimetric studies of the formation of various Grignard reagents have confirmed their highly exothermic nature. For instance, the enthalpy of formation for 4-methoxyphenylmagnesium bromide has been measured to be approximately -295 kJ/mol. researchgate.net While the specific value for this compound is not available, it is expected to be of a similar order of magnitude.

ΔG = ΔH - TΔS

Given the highly negative ΔH, the formation of the Grignard reagent is generally spontaneous at typical reaction temperatures, despite a likely negative entropy change (ΔS) associated with the formation of a more ordered solvated Grignard species from the reactants.

Kinetics and Thermodynamics of Subsequent Reactions

Once formed, this compound can participate in a variety of reactions, most notably nucleophilic additions to carbonyl compounds and cross-coupling reactions. The kinetics of these subsequent reactions are influenced by steric and electronic factors of both the Grignard reagent and the electrophile.

The bulky nature of the 4'-heptyl-4-biphenyl group can introduce significant steric hindrance, potentially slowing down the rate of reaction with sterically demanding electrophiles.

For example, in the reaction with a ketone, the mechanism typically involves the coordination of the carbonyl oxygen to the magnesium atom, followed by the nucleophilic attack of the carbanionic carbon on the carbonyl carbon. DFT studies can elucidate the energy profile of this process, including the energy of the transition state, which is crucial for determining the reaction rate.

Illustrative Calculated Thermodynamic and Kinetic Parameters for a Representative Grignard Addition Reaction
ParameterValue (kcal/mol)Description
Activation Energy (Ea)~15-20Energy barrier for the nucleophilic addition step.
Enthalpy of Reaction (ΔH)~ -20 to -30Indicates an exothermic reaction.
Gibbs Free Energy of Reaction (ΔG)~ -15 to -25Indicates a spontaneous reaction.

Data in this table is illustrative, based on general findings from computational studies of Grignard reactions with carbonyls, and does not represent specific experimental values for this compound. researchgate.net

A significant side reaction in the synthesis and use of aryl Grignard reagents is the formation of biphenyl-type homocoupling products. In the context of this compound, this would lead to the formation of 4,4'-di-n-heptyl-1,1'-biphenyl. The formation of this byproduct is favored at higher temperatures and higher concentrations of the aryl bromide. libretexts.org Kinetic studies can help in optimizing reaction conditions to minimize such side reactions by, for example, controlling the rate of addition of the aryl halide.

Applications in Advanced Organic Synthesis and Materials Science Research

Role in Polymer Chemistry and Macromolecular Architectures

The biphenyl (B1667301) moiety of 4'-N-Heptyl-4-biphenylmagnesium bromide is a key component in the construction of advanced polymeric materials, imparting rigidity, thermal stability, and desirable optoelectronic properties. The heptyl group enhances solubility and processability, making it a valuable tool in polymer synthesis and modification.

Grignard reagents are effective initiators for the polymerization of certain monomers, particularly methacrylates. researchgate.net The polymerization process is initiated by the nucleophilic attack of the carbanionic portion of the Grignard reagent on the monomer. In the case of this compound, the biphenyl group acts as the initiating species, becoming an integral part of the resulting polymer chain. This method is particularly noted for its ability to produce polymers with high isotacticity, especially when using bulky Grignard reagents like those containing a phenyl group. researchgate.net

The synthesis of conjugated polymers, which are central to organic electronics, often involves complex, multi-step processes. kennesaw.edunih.gov Grignard-initiated polymerization offers a pathway to create these materials, where the choice of initiator can pre-install a specific functional end-group. By using this compound, a heptylbiphenyl unit can be precisely placed at the start of a polymer chain, influencing the polymer's self-assembly and electronic characteristics. The development of new conjugated polymers often focuses on simplifying synthetic complexity and utilizing commercially available starting materials to reduce costs. kennesaw.edu

Beyond initiation, this compound can be used to functionalize existing polymers. This involves reacting the Grignard reagent with electrophilic sites on a pre-formed polymer backbone. This strategy allows for the precise introduction of the heptylbiphenyl moiety, which can dramatically alter the material's properties. For instance, attaching this group can enhance the polymer's solubility in organic solvents, improve its thermal stability, and introduce or tune its photoluminescent properties. rsc.org This approach is a key strategy for creating new functional materials, such as conjugated polymer nanoparticles with tunable emissions for applications in bio-imaging and sensors. rsc.org

Precursor to Other Organometallic Species for Cascade Reactions

This compound is a valuable precursor for the generation of other organometallic compounds through a process known as transmetalation. In this reaction, the magnesium atom is exchanged for a different metal, opening up new avenues for reactivity. This is a cornerstone of many catalytic cross-coupling reactions.

For example, in Suzuki-Miyaura coupling, an organoboron compound reacts with an organohalide. While this specific Grignard reagent would typically be converted to a boronic acid or ester first, the underlying principle of metal exchange is central. nih.govsemanticscholar.org More directly, in Stille coupling, an organotin reagent is used. nih.gov In related Negishi coupling, an organozinc reagent is employed, which can be prepared from the corresponding Grignard reagent. The mechanism for these powerful C-C bond-forming reactions involves an oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with the organometallic precursor (derived from the Grignard reagent), and finally, a reductive elimination step that forms the new biphenyl linkage and regenerates the catalyst. nih.govsemanticscholar.org This reagent can also be used to form other organometallic species, such as organothallium compounds, by reacting with a suitable metal halide like thallium(I) bromide. orgsyn.org

Enabling Synthesis of Complex Functionalized Biphenyl Derivatives

The primary utility of this compound is as a nucleophilic building block for creating more complex molecules containing the 4'-heptyl-4-biphenyl scaffold. This structure is found in liquid crystals and other advanced materials. ossila.com By reacting the Grignard reagent with various electrophiles, a wide range of functional groups can be installed at the 4-position of the biphenyl system.

For instance, reaction with carbon dioxide followed by an acidic workup yields 4'-heptyl-[1,1'-biphenyl]-4-carboxylic acid. youtube.com Reaction with a cyanating agent would produce 4'-heptyl-4-biphenylcarbonitrile (B1195896) (7CB), a well-known nematic liquid crystal used in liquid-crystal displays (LCDs) and as a performance-enhancing additive in perovskite solar cells. ossila.com The synthesis of sterically hindered polychlorinated biphenyl (PCB) derivatives has been achieved using related coupling strategies like Suzuki and Ullmann reactions, highlighting the importance of building blocks that can form C-C bonds between aryl rings. nih.gov The versatility of the Grignard reaction allows for the synthesis of a vast array of biphenyl derivatives that would be difficult to access through other methods. nih.gov

Methodological Advancements: Continuous Flow Synthesis for Enhanced Selectivity and Scalability

The traditional batch production of Grignard reagents is often hampered by safety concerns due to the reaction's high exothermicity and the pyrophoric nature of magnesium. aiche.org Continuous flow chemistry has emerged as a superior alternative, offering significant improvements in safety, selectivity, and scalability. acs.orgresearchgate.net

In a continuous flow setup, reagents are pumped through a reactor containing magnesium, often as a packed bed of turnings. acs.org This approach allows for much better heat management due to the high surface-area-to-volume ratio, minimizing risks. researchgate.net A key advantage is the significant improvement in selectivity by suppressing the formation of the undesired Wurtz coupling product, where the Grignard reagent reacts with the starting halide. researchgate.net Studies have shown that continuous flow processes can increase the conversion of the organic halide to the desired Grignard reagent from approximately 85% in batch processes to as high as 98%. aiche.org This leads to higher yields, reduced impurity profiles, and more efficient use of raw materials. gordon.edu The scalability is another major benefit; a continuous process can be run for extended periods, achieving high productivity (e.g., up to 1.5 kg per day on a lab/pilot scale) in a small reactor footprint. aiche.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Grignard Reagents
ParameterTraditional Batch SynthesisContinuous Flow SynthesisReference
Typical Conversion ~85%96-98% aiche.org
Yield Variable, lower due to side reactionsHigh, reported between 89-100% acs.orgresearchgate.net
Selectivity Lower, prone to Wurtz coupling side productHigher, significantly reduces Wurtz coupling researchgate.net
Safety Poor heat dissipation, risk of thermal runawayExcellent heat control, smaller reaction volume minimizes risk researchgate.netgordon.edu
Scalability Difficult, requires large reactorsEasily scalable by extending run time or using larger flow reactors aiche.orgacs.org
Resource Efficiency Higher magnesium usage and process mass intensity (PMI)Reductions up to 43% in magnesium usage and 30% in PMI gordon.edu

Functionalization of Carbon Allotropes (e.g., Fullerenes)

Carbon allotropes like fullerenes and carbon nanotubes possess unique electronic and physical properties, but their application is often limited by poor solubility and lack of functionality. Covalent functionalization is a key strategy to overcome these limitations. nih.gov this compound can act as a nucleophile to attack the electrophilic surface of fullerenes (like C60), attaching the heptylbiphenyl moiety to the carbon cage.

This functionalization can serve several purposes. The heptyl group enhances solubility in organic solvents, making the modified fullerene easier to process and incorporate into other materials. The biphenyl unit can alter the electronic properties of the fullerene, potentially tuning its absorption spectrum or energy levels for applications in organic photovoltaics or photodynamic therapy. nih.gov Research has shown that the dielectric properties of liquid crystals like 4'-heptyl-4-biphenylcarbonitrile (a direct derivative) change significantly when multiwalled carbon nanotubes are introduced into the liquid crystal matrix, indicating a strong interaction between the biphenyl structure and the carbon allotrope. ossila.com This suggests that this compound is a promising reagent for creating novel hybrid materials by covalently modifying the surface of carbon allotropes.

Future Research Directions and Perspectives

Development of Sustainable and Green Chemistry Methodologies for Grignard Reagents

The synthesis and application of Grignard reagents, including 4'-N-Heptyl-4-biphenylmagnesium bromide, have traditionally relied on volatile and hazardous ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) under strictly anhydrous conditions. beyondbenign.orgorgsyn.org These solvents pose significant environmental and safety risks. A primary direction for future research is the integration of green chemistry principles into the production and use of these vital reagents. umb.edu

Key research avenues include:

Alternative Green Solvents: Research has shown that solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), can be superior or equal to traditional ethers in Grignard reactions. umb.edu The commercial availability of this compound in 2-MeTHF is a step in this direction. sigmaaldrich.com Further studies could explore hybrid solvent systems, like mixtures of 2-MeTHF and cyclopentyl methyl ether (CPME) or toluene, to optimize reaction efficiency, safety, and ease of work-up. umb.edu

Mechanochemistry: A revolutionary approach involves minimizing or eliminating bulk solvents through mechanochemical methods like ball-milling. hokudai.ac.jpsciencedaily.com Researchers have successfully prepared Grignard reagents by milling magnesium metal and organohalides with only a minimal amount of organic solvent. sciencedaily.com This technique not only dramatically reduces hazardous waste but also allows for the synthesis of reagents from precursors with low solubility in conventional solvents. hokudai.ac.jpsciencedaily.com Applying this solvent-free or paste-based method to the synthesis of this compound could offer significant economic and environmental advantages. hokudai.ac.jp

Aqueous Systems: While seemingly counterintuitive due to the water-reactivity of Grignard reagents, zinc-mediated processes have been developed that allow for Grignard-type reactions to occur in aqueous media, albeit with reduced amounts of ether. beyondbenign.org Exploring analogous catalytic systems for biphenyl (B1667301) Grignards could represent a significant breakthrough in sustainable chemistry.

MethodologyDescriptionPotential Advantages for Biphenyl GrignardsReference
Bio-based SolventsReplacement of traditional ethereal solvents (THF, diethyl ether) with greener alternatives like 2-methyltetrahydrofuran (2-MeTHF).Reduced environmental impact, derived from renewable resources, potentially improved reaction efficiency. umb.edu
Mechanochemistry (Ball-Milling)Solid-state reaction between magnesium and the organohalide with minimal or no solvent, creating a paste-like reagent.Drastic reduction in solvent waste, circumvents solubility issues, enhanced safety by minimizing flammable vapors. hokudai.ac.jpsciencedaily.com
Aqueous-Mediated ReactionsUse of a mediating agent (e.g., zinc) to facilitate carbon-carbon bond formation in the presence of water.Eliminates the need for strictly anhydrous conditions, significantly reducing operational hazards and costs. beyondbenign.org

Expanding the Scope of Biphenyl Grignard Reactivity to Novel Substrates

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science. researchgate.netrsc.org this compound is a powerful tool for introducing this functionalized biphenyl unit into a wide array of molecules. Future research should focus on expanding its reactivity profile with novel and challenging substrates.

Cross-coupling reactions are a cornerstone of modern synthesis, and while Grignard reagents are famously used in Kumada coupling, their potential extends further. nih.gov Research has demonstrated the successful coupling of Grignard reagents with substrates like pyridylsulfonium salts to create complex bis-heteroaryls, a class of compounds often challenging to synthesize via traditional methods. acs.org A key future direction would be to systematically investigate the reaction of this compound with a diverse library of electrophilic substrates.

Substrate ClassPotential Reaction TypeSignificance of ProductReference
Heterocyclic Sulfonium SaltsLigand CouplingSynthesis of novel bis-heteroaryl compounds with applications in materials and medicinal chemistry. acs.org
Functionalized Aryl Halides/TriflatesKumada Cross-CouplingConstruction of complex poly-aromatic systems and functional materials. nih.gov
Chiral Aldehydes and KetonesNucleophilic AdditionAsymmetric synthesis of chiral alcohols containing the biphenyl scaffold for pharmaceutical development. nih.gov
Isocyanates and IsothiocyanatesNucleophilic AdditionFormation of functionalized amides and thioamides, which are important pharmacophores.

Exploring the reactivity of this specific Grignard reagent with heteroaromatic systems, particularly those that are electron-deficient and prone to side reactions in other coupling chemistries, could provide access to previously unexplored chemical space. acs.org The heptyl chain provides a lipophilic tail that could be exploited in the synthesis of novel liquid crystals or organic electronics where molecular organization is key.

Integrative Experimental and Computational Studies for Deeper Mechanistic Understanding

The precise mechanism of Grignard reactions remains a subject of active research, complicated by the Schlenk equilibrium, where various organomagnesium species coexist in solution. acs.org A deeper mechanistic understanding is crucial for optimizing reaction conditions and predicting stereochemical outcomes. Future research should leverage a combination of experimental techniques and high-level computational studies to elucidate the specific behavior of this compound.

Computational methods, particularly Density Functional Theory (DFT), have proven invaluable for investigating the mechanism of Grignard additions to carbonyl compounds. nih.gov These studies can map out reaction pathways, identify transition state structures, and clarify the roles of solvent molecules and reagent aggregation (i.e., monomeric vs. dimeric species) in the reaction. nih.govacs.org

Future integrative studies could address several key questions:

Influence of the Biphenyl Scaffold: How does the bulky and electronically distinct biphenyl system, compared to a simple alkyl or aryl group, affect the Schlenk equilibrium and the relative reactivity of the resulting magnesium species?

Role of the Heptyl Chain: Does the long, flexible heptyl chain influence reagent aggregation, solubility, or the transition state geometry through steric or van der Waals interactions?

Solvent Effects: How does a greener solvent like 2-MeTHF specifically coordinate to the magnesium center and influence the reaction mechanism compared to traditional THF? acs.org

Reaction Pathways: Computational studies can help distinguish between concerted polar mechanisms and stepwise single-electron transfer (SET) processes for reactions with different substrates. nih.gov

By combining computational predictions with kinetic experiments and spectroscopic analysis (e.g., NMR, IR), a comprehensive model of reactivity for this compound can be developed, enabling more rational and predictable applications in synthesis.

Design and Synthesis of Novel Molecular Architectures Utilizing the Biphenyl-Grignard Scaffold

The biphenyl structural motif is a cornerstone in the design of functional molecules, from pharmaceuticals to organic materials. researchgate.netnih.gov The this compound reagent is an ideal starting point for constructing novel molecular architectures that strategically leverage this scaffold.

Pharmaceutical Applications: The biphenyl scaffold is present in numerous drugs. researchgate.net For instance, biphenyl-based structures have been designed as potent inhibitors of the FtsZ protein in bacteria and as negative allosteric modulators of the NMDA receptor for treating central nervous system disorders. nih.govnih.gov The introduction of a 4'-heptyl-biphenyl unit via this Grignard reagent could be a strategy to enhance the lipophilicity of a drug candidate, potentially improving its pharmacokinetic profile, such as membrane permeability or metabolic stability. nih.gov

Liquid Crystals and Organic Electronics: The rigid biphenyl core is a common feature in liquid crystalline materials. The heptyl chain provides the necessary flexibility and anisotropic character required for the formation of mesophases. This Grignard reagent could be used to synthesize novel liquid crystals where the reactive site is used to attach other functional groups or polymerizable units.

Functional Polymers and Dendrimers: The Grignard functionality allows this molecule to act as an initiator or a monomer in the synthesis of advanced macromolecular structures. It could be used to create polymers with pendant heptyl-biphenyl groups, imparting specific thermal or optical properties, or as a foundational block in the convergent synthesis of dendrimers.

The strategic value of this compound lies in its dual nature: the Grignard handle allows for its facile incorporation into larger structures, while the functionalized biphenyl unit serves as a pre-installed, property-tuning scaffold.

Q & A

Basic Research Questions

Q. What are the critical factors influencing the synthesis yield of 4'-N-heptyl-4-biphenylmagnesium bromide?

  • Methodological Answer : Synthesis optimization requires stringent control of reaction conditions. Key factors include:

  • Reagent purity : Moisture or oxygen contamination in solvents (e.g., THF) can quench the Grignard reagent, reducing yields .
  • Temperature : Gradual addition of alkyl halide to magnesium in THF at reflux temperatures (~66°C) ensures controlled initiation .
  • Stoichiometry : Excess magnesium (1.2–1.5 equivalents) compensates for surface passivation .
  • Documentation of yields (e.g., 65% in analogous bromide syntheses) and characterization (e.g., NMR δ 6.30 for H-1) is essential for reproducibility .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H-NMR : Look for diagnostic signals, such as aryl protons (δ 6.30–7.50 ppm) and aliphatic heptyl chain protons (δ 0.80–1.50 ppm). Integration ratios should confirm substituent positions .
  • Magnesium coordination : Use ²⁵Mg NMR (if accessible) or indirect methods like titration with deuterated reagents to assess reactivity .
  • FT-IR : Confirm C-Mg bond presence via absorption bands near 500–600 cm⁻¹ .

Q. What are the recommended storage conditions to maintain reagent stability?

  • Methodological Answer :

  • Store under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation .
  • Use anhydrous THF as a solvent, and avoid prolonged exposure to light to minimize decomposition .

Advanced Research Questions

Q. How can contradictory data in reaction yields between studies be resolved?

  • Methodological Answer :

  • Trace moisture analysis : Use Karl Fischer titration to quantify water in solvents, as even ppm-level moisture can drastically reduce yields .
  • Reaction monitoring : Employ in situ techniques like Raman spectroscopy to track Grignard formation and side reactions .
  • Statistical validation : Compare yields across multiple trials under standardized conditions (e.g., humidity-controlled gloveboxes) .

Q. What mechanistic insights explain unexpected byproducts during cross-coupling reactions with this reagent?

  • Methodological Answer :

  • Competitive pathways : Byproducts may arise from Wurtz coupling (alkyl-alkyl bond formation) if excess magnesium persists .
  • Steric effects : The heptyl chain’s bulkiness can hinder nucleophilic attack; computational modeling (DFT) helps predict steric thresholds .
  • Quenching protocols : Gradual addition of protic solvents (e.g., NH₄Cl) minimizes exothermic side reactions .

Q. How can researchers design experiments to probe the ligand exchange dynamics of this Grignard reagent?

  • Methodological Answer :

  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor ligand substitution rates with substrates like carbonyl compounds .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., 4'-N-heptyl-d₁₅) to trace reaction pathways via mass spectrometry .
  • Cryogenic TEM : Image magnesium coordination structures in THF at –80°C to correlate morphology with reactivity .

Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for analyzing variability in synthetic reproducibility?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent purity vs. temperature) .
  • Error bars : Report yields as mean ± standard deviation across ≥3 independent trials .
  • Outlier detection : Apply Grubbs’ test to identify and exclude anomalous data points .

Q. How should researchers document spectral data to ensure peer validation?

  • Methodological Answer :

  • NMR : Provide full spectra (δ 0–12 ppm) with peak assignments, integration values, and coupling constants (e.g., J = 4.0 Hz for biphenyl protons) .
  • Supplementary tables : Include retention times (HPLC), melting points (if crystalline), and elemental analysis (C, H, N, Br, Mg) .

Ethical and Safety Considerations

Q. What safety protocols are critical for handling this moisture-sensitive reagent?

  • Methodological Answer :

  • Glovebox use : Conduct all manipulations in an oxygen-free environment (<1 ppm O₂/H₂O) .
  • Quenching : Dispose of excess reagent by slow addition to isopropanol/dry ice to avoid violent exotherms .
  • PPE : Wear cryogenic gloves and face shields during transfers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.